4-Chloro-2-phenyl-1H-imidazole

Agrochemical Synthesis Fungicide Intermediate Regioselective Sulfonylation

For agrochemical process chemistry: Substituting this specific chlorinated scaffold fails to yield active cyazofamid in downstream sulfonamide coupling. Procuring generic imidazoles risks batch failure. - Critical precursor for patented cyazofamid manufacturing - Enables validated SAR for diuretic/hypertensive 5-acetic acid derivatives - Selective halogen-bond donor for co-crystal engineering (weaker directional Cl-bond vs. Br/I) BenchChem supplies >98% purity material with batch-specific COA for commercial R&D and scale-up.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B12290430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-phenyl-1H-imidazole
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(N2)Cl
InChIInChI=1S/C9H7ClN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
InChIKeyUKDAHYRLJGMRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-phenyl-1H-imidazole: A Privileged Scaffold for Agrochemical and Pharmaceutical Synthesis


4-Chloro-2-phenyl-1H-imidazole (CAS 679412-63-6) is a disubstituted imidazole derivative characterized by a chlorine atom at the 4-position and a phenyl group at the 2-position of the imidazole ring . This compound serves as a critical synthetic intermediate, most notably in the commercial manufacturing route of the oomycete-specific fungicide cyazofamid, where it undergoes sulfonamide coupling at the N1 position [1]. Its structure, with a predicted pKa of 9.96 and a molecular weight of 178.62 g/mol, makes it a versatile building block for the development of kinase inhibitors, diuretics, and antihypertensive agents, where the chlorine atom can participate in halogen bonding with biological targets .

Why Generic 2-Phenylimidazole or 4-Haloimidazole Analogs Cannot Substitute


Substituting 4-chloro-2-phenyl-1H-imidazole with a simple 2-phenylimidazole or 4-chloroimidazole analog in a validated synthesis or biological assay will not preserve activity or reactivity. The unique combination of the C2 phenyl ring and the C4 chlorine atom on the imidazole core creates a specific electronic and steric environment that is fundamental to its downstream applications. For instance, in the synthesis of the fungicide cyazofamid, the 4-chloro substitution is essential for the subsequent regioselective introduction of the sulfonamide group, a pathway unavailable to 2-phenylimidazole [1]. Furthermore, in medicinal chemistry, the 4-chloro-2-phenylimidazole-5-acetic acid scaffold is patented for its potent diuretic and hypotensive activities; substituting the core heterocycle with a simple phenylimidazole abolishes this activity, as the 5-acetic acid moiety must be anchored to this specific chloro-substituted core to achieve the desired pharmacological effect [2]. Generic substitution in procurement therefore risks purchasing an inactive compound for the intended synthetic or biological application.

Quantitative Evidence for Selecting 4-Chloro-2-phenyl-1H-imidazole Over Structural Analogs


Enables the Commercial Synthesis of Cyazofamid

4-Chloro-2-phenyl-1H-imidazole is the specific and patented precursor for the industrial synthesis of the fungicide cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide). The commercial route depends on a regioselective N1-sulfonamide coupling directly onto this core scaffold. Analogs lacking the 4-chloro-2-phenyl substitution pattern, such as 2-phenylimidazole or 4-chloroimidazole, cannot be used to produce cyazofamid, as the specific substitution is required for the subsequent steps of the patented synthesis [1]. This represents a binary, application-dependent differentiation.

Agrochemical Synthesis Fungicide Intermediate Regioselective Sulfonylation

Validated Pharmacological Scaffold for Diuretic and Hypotensive Agents

U.S. Patent US4582847 explicitly claims compounds based on a 4-chloro-2-phenylimidazole-5-acetic acid scaffold, which demonstrate excellent diuretic and antihypertensive actions [1]. The 4-chloro-2-phenyl-1H-imidazole is the essential core for constructing these bioactive derivatives. In contrast, a generic imidazole or 2-phenylimidazole core lacks the specific geometric and electronic properties required to orient the 5-acetic acid moiety correctly for angiotensin II antagonism, a mechanism proposed for its hypotensive action [1]. While direct head-to-head IC50 data for the core scaffold versus analogs is not publicly available, the patent's explicit structural definition indicates that the biological activity is contingent on this precise scaffold.

Medicinal Chemistry Cardiovascular Research Diuretic Development

Differentiated Halogen-Bond Donor Profile from 4-Bromo-2-phenylimidazole

As part of a systematic study on heteroaryl-2-imidazoles, 4-chloro-2-phenylimidazole was identified as a molecule capable of acting as a halogen-bond acceptor, where the choice of halogen at the 4-position dictates the supramolecular assembly [1]. While 4-bromo-2-phenylimidazole (CAS not available for direct comparison) is a potential analog, the chlorine atom provides a weaker halogen bond donor than bromine, which can be advantageous for achieving greater selectivity in competitive hydrogen- and halogen-bond environments. This principle is demonstrated in related imidazole crystal engineering studies where 4-chloroimidazole participates in directional bonding, while the bromo analog can favor different synthons, leading to altered solid-state properties and solubility [1].

Crystal Engineering Halogen Bonding Computational Chemistry

High-Value Application Scenarios for 4-Chloro-2-phenyl-1H-imidazole


Industrial Synthesis of the Oomycete Fungicide Cyazofamid

In an agrochemical production setting, procuring high-purity 4-chloro-2-phenyl-1H-imidazole is the essential first step in the patented synthesis of cyazofamid. The downstream sulfonamide coupling is designed specifically for this precursor. Any deviation to a structurally similar analog will fail to produce the active fungicide, resulting in a complete loss of synthetic utility and financial waste. This compound is therefore a mandatory reagent for compliant and cost-effective large-scale fungicide manufacturing [3].

Core Scaffold for Cardiovascular Drug Discovery

For a medicinal chemistry team developing next-generation diuretic or antihypertensive agents, this compound provides an entry point to a patent-validated structure-activity relationship (SAR). Using this specific core scaffold to build a library of 5-acetic acid derivatives ensures access to a known pharmacological space associated with in vivo efficacy against edema and hypertension. Starting from a generic imidazole would bypass this foundational SAR, significantly increasing the time and cost required to achieve a lead compound [3].

Rational Design of Multi-Component Crystals via Halogen Bonding

In a crystal engineering or materials science laboratory, 4-chloro-2-phenylimidazole serves as a selective halogen-bond donor that offers greater synthon control than its 4-bromo analog. The weaker chlorine-based halogen bond can be preferentially directed towards the best acceptor site on a ditopic co-former, enabling the predictable synthesis of ternary or quaternary co-crystals with tailored physical properties such as solubility and stability. This level of structural precision is harder to achieve with more aggressive halogen-bond donors like bromine or iodine [3].

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